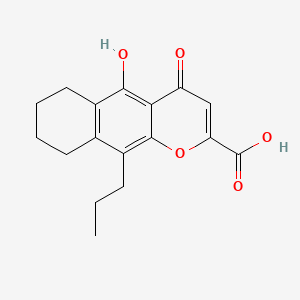
Proxicromil
Übersicht
Beschreibung
Proxicromil ist ein lipophiles, detergenzienartiges orales Medikament, das Ende der 1970er Jahre entwickelt wurde. Sein chemischer Name ist 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carbonsäure . This compound wurde als Antiallergikum konzipiert, speziell als Mastzellstabilisator, um die Freisetzung von Histamin zu verhindern . Es wurde jedoch nie auf den Markt gebracht, da es potenzielle karzinogene Wirkungen aufweist .
Vorbereitungsmethoden
Die Synthese von Proxicromil umfasst mehrere Schritte:
Analyse Chemischer Reaktionen
Proxicromil unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Es kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Substitution: Der anfängliche Kondensationsschritt beinhaltet eine nucleophile Substitutionsreaktion mit Allylbromid.
Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumcarbonat, Dimethylformamid, Wasserstoff, Palladium auf Kohlenstoff, Diethyloxalat und Natriumethoxid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zur endgültigen Verbindung this compound führen .
Wissenschaftliche Forschungsanwendungen
Allergic Conditions
Proxicromil has been studied for its effectiveness in managing allergic responses. Clinical trials indicated that it could significantly reduce immediate allergic reactions when administered prior to allergen exposure. For instance, one study demonstrated that this compound provided long-lasting protection against antigen-induced responses in patients .
Mast Cell Activation and Inhibition
Research has shown that this compound can modulate mast cell activity, which is pivotal in various inflammatory and autoimmune conditions. In experimental models, it has been observed to reduce the severity of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, indicating its potential role in neuroinflammatory diseases .
Tumor Enhancement Reversal
This compound has shown promise in reversing tumor enhancement in immunosuppressed animal models. This suggests that it may have applications beyond allergy treatment, potentially influencing tumor biology by stabilizing mast cells and altering their mediator release profiles .
Efficacy and Safety Concerns
Despite its beneficial effects, this compound's development was halted due to safety concerns, particularly its hepatotoxicity observed in canine studies and potential carcinogenic effects noted in long-term animal studies . These findings underscore the importance of thorough safety evaluations in drug development.
Case Studies and Experimental Findings
Wirkmechanismus
Proxicromil entfaltet seine Wirkung, indem es an den FcεRI-Rezeptor auf Mastzellen bindet und so die Produktion von Histaminen hemmt . Diese Wirkung stabilisiert die Mastzellen und verhindert ihre Degranulation, d. h. die Freisetzung von Histamin und anderen Entzündungsmediatoren . Die hohe Lipophilie der Verbindung ermöglicht es ihr, über den Magen-Darm-Trakt aufgenommen zu werden, wodurch ihre Wirksamkeit als orales Medikament verbessert wird .
Vergleich Mit ähnlichen Verbindungen
Proxicromil ähnelt anderen Chromonderivaten wie Disodiumacromoglycat (Intal), das sein Vorgänger war . Beide Verbindungen fungieren als Mastzellstabilisatoren und haben antiallergische Eigenschaften . this compound ist lipophiler und kann oral aufgenommen werden, im Gegensatz zu Disodiumacromoglycat, das typischerweise durch Inhalation verabreicht wird . Weitere ähnliche Verbindungen sind Nedocromil und Ketotifen, die ebenfalls als Mastzellstabilisatoren wirken, sich jedoch in ihrer chemischen Struktur und Verabreichungsform unterscheiden .
Biologische Aktivität
Proxicromil is a synthetic chromone derivative that exhibits significant biological activity, particularly in the context of mast cell stabilization and anti-allergic effects. This article delves into the compound's mechanisms of action, efficacy, safety profile, and relevant case studies, supported by diverse research findings.
This compound primarily functions by inhibiting mast cell degranulation, a process where mast cells release histamine and other mediators in response to allergens. The compound achieves this by binding to the FcεRI receptor on mast cells, thereby blocking the binding of IgE antibodies. This action reduces the release of histamine, which is responsible for many allergic symptoms such as sneezing, itching, and inflammation .
Efficacy
Anti-Allergic Properties:
this compound has been shown to effectively suppress allergic reactions in various studies. It is particularly noted for its ability to prevent antigen-induced pulmonary anaphylaxis, although it has been found to be less potent than other compounds like Cl-922 .
Asthma and Other Conditions:
Research indicates that this compound may have mild efficacy in treating asthma and exercise-induced bronchospasm. However, its use as a prophylactic treatment for migraines has not demonstrated significant benefits .
Tumor Enhancement Reversal:
In animal studies, this compound has shown potential in reversing tumor enhancement in immunosuppressed models. This suggests a possible role in cancer therapy, although further research is necessary to substantiate these findings .
Safety Profile
This compound's safety profile has been scrutinized through various studies:
- Side Effects: Reported side effects include mild gastrointestinal disturbances. In long-term studies, hepatotoxicity was observed in dogs but not in rats, indicating species-specific metabolic differences .
- Carcinogenic Potential: Some animal studies have raised concerns about the carcinogenic properties of this compound, necessitating caution in its long-term use .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Eigenschaften
CAS-Nummer |
60400-92-2 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |
InChI-Schlüssel |
VFFTVZUIDYJUQS-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |
Kanonische SMILES |
CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |
Key on ui other cas no. |
60400-92-2 |
Synonyme |
FPL 57787 FPL57787 proxicromil proxicromil sodium |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














